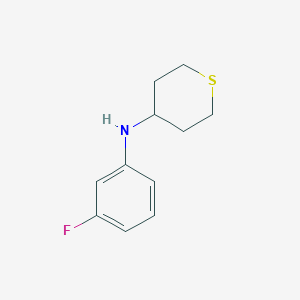

N-(3-fluorophenyl)thian-4-amine

Description

N-(3-Fluorophenyl)thian-4-amine is a heterocyclic compound featuring a tetrahydrothiopyran (thiane) core with an amine group at the 4-position, substituted by a 3-fluorophenyl group. The fluorine atom at the phenyl meta-position likely enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-(3-fluorophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14FNS/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 |

InChI Key |

PPOWCQMFLGTVQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)thian-4-amine typically involves the reaction of 3-fluorophenylthiourea with an appropriate halogenated compound under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . This reaction is known for its efficiency and ability to produce thiazole derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)thian-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-fluorophenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table compares N-(3-fluorophenyl)thian-4-amine with structurally related compounds from the literature:

Key Observations :

- Core Heterocycle: Thian-4-amine and thienopyrimidin-4-amine derivatives share a six-membered ring with sulfur or fused heterocyclic systems. The thiane core may confer distinct conformational flexibility compared to planar thiazoles or aromatic thienopyrimidines .

- Substituent Effects : Fluorine and chlorine substituents on aryl groups are common in bioactive molecules due to their electronegativity and steric effects. For example, 3-fluorophenyl groups enhance resistance to oxidative metabolism, while 4-fluorophenyl moieties in thiazoles correlate with antibacterial activity .

Biological Activity

N-(3-fluorophenyl)thian-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with related compounds, supported by recent research findings.

This compound features a thian structure that contributes to its biological activity. The presence of the fluorine atom on the phenyl ring enhances its reactivity and interaction with biological targets. The compound is known to modulate the activity of various enzymes and receptors, which can lead to several biological effects, including:

- Inhibition of inflammatory enzymes : It has been reported to inhibit enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Interaction with growth factor receptors : The compound may affect cell proliferation by interacting with receptors that regulate growth and differentiation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and others. Its mechanism may involve inducing apoptosis or cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)thian-4-amine | Fluorine at position 2 | Moderate antimicrobial properties |

| N-(4-fluorophenyl)thian-4-amine | Fluorine at position 4 | Enhanced anticancer activity |

| N-(3-chlorophenyl)thian-4-amine | Chlorine instead of fluorine | Different receptor interaction profile |

The positioning of the halogen atom significantly affects the compound's reactivity and biological profile, highlighting the importance of structural modifications in drug design.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on A549 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Action : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.